Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione
Overview
Description
1,6-didemethyltoxoflavin is a pyrimidotriazine that is 5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine with oxo groups at positions 5 and 7. It is a pyrimidotriazine and a carbonyl compound.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology
Pyrimido[5,4-e][1,2,4]triazine-5,7(6h,8h)-dione and its isomers have been synthesized through a method that involves pre-formed hydrazone intermediates, leading to compounds with varied substitutions at specific positions (Turbiak & Showalter, 2009).
Transformations and Derivatives
This compound enters reversed azadiene synthesis reactions with certain ketones and enamines, resulting in the formation of different heterocyclic structures like pyrido[2,3-d]pyrimidine-2,4-diones, indicating its potential for diverse chemical transformations (Shorshnev et al., 1990).
Potential Biological Applications
Cytoprotective Effects
Derivatives of this compound have shown potent cytoprotective effects against rotenone toxicity. This suggests potential biological relevance, especially in cellular protection and therapeutic applications (Zhou et al., 2009).
Heat Shock Factor Amplification
Certain derivatives were investigated as novel small molecule amplifiers of heat shock factor 1 transcriptional activity, offering insights into cellular stress responses and potential therapeutic avenues (Zhou et al., 2009).
Miscellaneous Applications
Heterocyclic Studies
The compound's behavior in reactions with nucleophiles and its ability to undergo ring transformations to different heterocyclic systems like pyrrolo[3,2-d]pyrimidines, signifies its versatility in synthetic chemistry (Clark & Smith, 1972).
Anticancer Evaluation
Certain pyrimido[5,4-e][1,2,4]triazine derivatives were synthesized and evaluated for their anticancer activity, suggesting its role in developing novel therapeutic agents (El-Kalyoubi, 2018).
Antimicrobial Activity
New derivatives of this compound showed promising antimicrobial activity, underscoring its potential in developing new antimicrobial agents (El Azab & Elkanzi, 2020).
Properties
IUPAC Name |
8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2/c11-4-2-3(8-5(12)9-4)10-7-1-6-2/h1H,(H2,8,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJLTUNWTSUIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)NC2=O)N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419060 | |
Record name | Pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19359-69-4 | |
Record name | Pyrimido[5,4-e]-1,2,4-triazine-5,7(6H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19359-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 114462 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019359694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC114462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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